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This document provides a detailed overview of the fabrication and characterization processes
for Gallium Nitride (GaN)-based micro-Light Emitting Diodes (ULEDS). It includes
comprehensive experimental protocols, data presentation in tabular format for easy
comparison, and visual workflows to elucidate the complex procedures involved.

Introduction to GaN-Based Micro-LEDs

Gallium Nitride (GaN)-based micro-LEDs are an emerging technology poised to revolutionize
the display industry and find applications in fields such as optogenetics and visible light
communication.[1][2] Compared to incumbent technologies like liquid crystal displays (LCDs)
and organic light-emitting diodes (OLEDSs), uLEDs offer significant advantages in brightness,
contrast, energy efficiency, and lifespan.[2][3][4] The fabrication of high-performance uLEDs
involves a series of complex steps, from epitaxial growth of the GaN layers to the transfer of
millions of microscopic LEDs onto a display backplane.[5] Rigorous characterization is crucial
at each stage to ensure device quality and reliability.

Fabrication of GaN-Based Micro-LEDs

The fabrication of GaN-based YLEDs is a multi-step process that can be broadly categorized
into three stages: epitaxial growth, chip processing, and mass transfer.

Epitaxial Growth
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The foundation of a GaN PLED is the epitaxial wafer, which consists of multiple layers of GaN-
based semiconductors grown on a substrate. Metal-Organic Chemical Vapor Deposition
(MOCVD) is the most common technique for this process.[1][6][7]

Typical Epitaxial Structure:
A standard GaN ULED epitaxial structure grown on a sapphire or silicon substrate includes:

e Substrate: Sapphire (Al203) or Silicon (Si) are commonly used.[1][7][8] Silicon substrates
offer advantages in terms of large size, lower cost, and higher thermal conductivity.[1][2]

o Buffer Layer: A low-temperature GaN or AIN layer is grown to reduce lattice mismatch
between the substrate and the subsequent GaN layers.[7][9]

e n-GaN Layer: A silicon-doped GaN layer that serves as the n-type contact.[7][10]

e Multiple Quantum Wells (MQW): The active region where light is generated, consisting of
alternating layers of InGaN (well) and GaN (barrier).[3][7] The indium content in the InGaN
wells determines the emission wavelength (color).

e p-AlGaN Electron Blocking Layer (EBL): An aluminum gallium nitride layer to confine
electrons within the MQW region, enhancing radiative recombination.[10]

e p-GaN Layer: A magnesium-doped GaN layer that serves as the p-type contact.[3][10]
o p+-GaN Contact Layer: A heavily doped layer to facilitate ohmic contact.[3]
Experimental Protocol: MOCVD Growth of GaN LED Structure

o Substrate Preparation: A sapphire or silicon substrate is loaded into the MOCVD reactor and
cleaned at a high temperature.[7]

o Buffer Layer Growth: A GaN buffer layer (approximately 30 nm) is deposited at a lower
temperature (e.g., 525°C).[7]

e n-GaN Growth: The temperature is increased (e.g., 1020°C) to grow a thicker, high-quality n-
doped GaN layer.[7] Precursors like Trimethylgallium (TMGa) and ammonia (NHs) are used
for GaN growth, with silane (SiHa4) as the n-type dopant source.[6][10]
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MQW Growth: The temperature is adjusted to grow the InGaN/GaN multiple quantum wells.
The InGaN well layers are grown at a lower temperature (e.g., 715°C) using precursors like
Trimethylindium (TMIn).[6][7] The GaN barrier layers are grown at a higher temperature
(e.q., 840°C).[7]

p-AlGaN EBL and p-GaN Growth: A p-type AlGaN electron blocking layer and a p-doped
GaN layer are grown. Bis(cyclopentadienyl) magnesium (Cp2Mg) is a common p-type dopant
precursor.[10]

Activation Annealing: After growth, a thermal annealing step is performed to activate the p-
type dopants.[11]

Click to download full resolution via product page

Caption: Workflow for micro-LED characterization.

Thermal Characterization

The performance of uLEDs is sensitive to temperature.
Protocol: Junction Temperature Measurement

The forward voltage method is commonly used to determine the junction temperature. [12]2.
Calibrate the relationship between forward voltage and temperature at a low, constant
current.

Operate the device at a higher current and measure the change in forward voltage to
calculate the junction temperature.

Reliability Testing
Protocol: Accelerated Aging Test
» Subject the yLEDs to stress conditions such as high temperature, high humidity, and high

current density. [13]2. Periodically measure the electrical and optical characteristics to
monitor for degradation.
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e Analyze the changes in parameters like forward voltage, leakage current, and light output
power to assess the device's lifetime and stability. [13]

Quantitative Data Summary

The following tables summarize typical performance parameters for GaN-based yLEDs
reported in the literature.

Table 1: Electrical and Optical Performance of GaN-Based Micro-LEDs

Parameter Value Conditions Reference
Pixel Size 5-20 pym [13][14][15]

Forward Voltage (Vf) 2.32-2.39V @ 10 Alcm? [13][15]
Max Current Density > 9900 A/cm? [13][15]

Peak External

Quantum Efficiency 6.5% - 19.57% Blue/Green LEDs [3][15]
(EQE)

Emission Wavelength ~445 nm Blue LED [13]
FWHM ~22 nm Blue LED [13]

Table 2: Reliability Test Results for GaN-Based Micro-LEDs

Stress Condition Duration Observation Reference
High Temperature Device remains 3]
(180°C) operational

_ o <0.15mA
High Temp & Humidity o

48 hours degradation in forward  [13]
(85°C, 85% RH)
current

. . 15% decrease in
Moist Conditions 48 hours ) [13]
operating current
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Conclusion

The fabrication and characterization of GaN-based micro-LEDs involve sophisticated
processes that require precise control over material growth and device processing. The
protocols and data presented in these application notes provide a comprehensive guide for
researchers and professionals working in this exciting field. Continued advancements in
epitaxial growth, chip processing, and mass transfer techniques are expected to further
enhance the performance and commercial viability of micro-LED technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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